
Application Notes and Protocols for Creating
Gp11 Knockout and Mutant Phages

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GP 11

Cat. No.: B1230701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bacteriophage research is a rapidly advancing field, with significant potential for developing

novel therapeutics against antibiotic-resistant bacteria. The genetic engineering of phages to

alter their host range, improve their lytic activity, or understand the function of specific genes is

a critical aspect of this research. Gp11 is a phage protein that has been identified as playing

key roles in different phages, from host cell division inhibition in Staphylococcus aureus phages

to being a structural tail component in others like T7.[1][2][3] Creating knockout or mutant

versions of the gp11 gene is therefore essential for functional analysis and for the rational

design of therapeutic phages.

These application notes provide detailed protocols and comparative data for three powerful

methods used to generate Gp11 knockout and mutant phages: Bacteriophage Recombineering

with Electroporated DNA (BRED), CRISPR-Cas mediated genome editing, and In Vitro

Genome Assembly.

Methods Overview and Data Presentation
Several genetic engineering techniques are available for modifying phage genomes. The

choice of method often depends on the host bacterium, the desired modification, and the

available molecular tools. Below is a summary of the most common methods and their reported

efficiencies for creating mutant phages.
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Method
Type of
Mutation

Host System
Example

Reported
Efficiency

Citation

BRED

Deletions,

Insertions, Point

Mutations, Gene

Replacements

Mycobacterium

smegmatis, E.

coli, Salmonella

enterica

10% - 15% [4][5][6]

CRISPR-Cas9

Knockouts, Point

Mutations,

Insertions

Lactococcus

lactis,

Escherichia coli

Up to 100% [7][8]

In Vivo

Recombineering

Gene

Replacements,

Insertions,

Deletions

Escherichia coli 0.5% - 2% [4][5]

Yeast-Based

Assembly

Gene/Fragment

Swapping,

Large-scale

Modifications

Saccharomyces

cerevisiae (for

assembly)

Not directly

applicable

(success

depends on

rebooting)

[6][9]

Method 1: Bacteriophage Recombineering with
Electroporated DNA (BRED)
The BRED technique is a highly efficient method for phage genome engineering that leverages

host-expressed recombinase enzymes to facilitate homologous recombination between the

phage genome and a linear DNA substrate.[6][10] This method is particularly useful for creating

unmarked deletions, point mutations, and gene replacements without the need for selection

markers.[11][12]

Experimental Workflow: BRED
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Caption: Workflow for generating mutant phages using BRED.

Detailed Protocol: Gp11 Deletion using BRED
This protocol is adapted from methodologies used for mycobacteriophages and can be

optimized for other phage-host systems.[10][11][13]

1. Preparation of Recombineering Substrate:

For a Gp11 deletion: Design a ~200 base pair double-stranded DNA (dsDNA) substrate. This

substrate should contain ~100 bp of sequence homologous to the region immediately

upstream of the gp11 start codon, directly fused to ~100 bp of sequence homologous to the

region immediately downstream of the gp11 stop codon.[10][11] This ensures an in-frame

deletion if required.

For a Gp11 point mutation: Design a ~70 nucleotide single-stranded or two complementary

oligonucleotides containing the desired mutation in the center, flanked by homologous

sequences on both sides.[10]
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Synthesize the substrate using PCR amplification or order as a synthetic DNA fragment.

Purify the DNA substrate.

2. Preparation of Electrocompetent Recombineering Cells:

Use a bacterial host strain engineered to express phage-derived recombination proteins

(recombineering functions). For example, Mycobacterium smegmatis mc²155 containing the

plasmid pJV53, which expresses the Che9c phage gp60 and gp61 proteins.[11]

Grow the recombineering strain to mid-log phase (OD600 between 0.4 and 0.6).[14]

Induce the expression of the recombineering proteins. For the pJV53 system, this is typically

done by adding acetamide.[10]

Prepare electrocompetent cells by washing the induced culture multiple times with ice-cold

10% glycerol.

3. Co-electroporation:

In an electroporation cuvette, mix the electrocompetent cells with 50-100 ng of purified wild-

type phage genomic DNA and 100-500 ng of the purified linear DNA substrate.[11][12]

Electroporate the mixture using optimized settings for the specific bacterial host.

Immediately add recovery medium (e.g., 7H9 broth) and incubate for 2-4 hours at the optimal

growth temperature to allow for recombination and the start of phage replication.[11][14]

4. Plating and Screening:

Mix the recovered cells with a fresh culture of the phage-sensitive parental host strain

(plating cells) and molten soft agar.[12]

Pour the mixture onto a solid agar plate and incubate until plaques are visible.

Pick individual plaques (18-25 initially) into a suitable buffer (e.g., phage buffer with 1 mM

CaCl₂).[13][14]
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Use 1 µl of each plaque suspension as a template for PCR screening. Design primers that

flank the gp11 gene. The PCR product from a successful knockout mutant will be smaller

than the wild-type product.

Once a mixed plaque containing the mutant is identified, perform serial dilutions and re-plate

to isolate pure mutant plaques.[14]

Confirm the mutation by sequencing the relevant region of the purified mutant phage DNA.

Method 2: CRISPR-Cas Mediated Genome Editing
CRISPR-Cas systems provide a powerful tool for precise phage genome editing.[15] The

system works by introducing a plasmid into the host cell that expresses the Cas nuclease (e.g.,

Cas9) and a guide RNA (gRNA) targeting a specific sequence in the phage genome (e.g.,

within the gp11 gene). A second plasmid provides a repair template containing the desired

mutation (e.g., a deletion of gp11) flanked by homology arms. When the wild-type phage

infects the cell, the CRISPR-Cas system cleaves the target DNA. The host's homologous

recombination machinery then uses the provided template to repair the break, introducing the

desired mutation.[7][16] This method simultaneously selects for recombinant phages, as non-

recombinant phages are continuously cleaved and destroyed by the Cas nuclease.[17]

Signaling Pathway: CRISPR-Cas9 Phage Editing
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Caption: Mechanism of CRISPR-Cas9 mediated phage genome editing.

Detailed Protocol: Gp11 Knockout using CRISPR-Cas9
This protocol is a generalized version based on successful editing in Lactococcus and E. coli.

[7][8][16] A Gp11 knockout in S. aureus phage ΦNM1 was achieved using a similar sgRNA-

guided, CRISPR/Cas9-induced homologous recombination approach.[1][18]

1. Plasmid Construction:

Targeting Plasmid: Clone a spacer sequence (protospacer) that is 20-30 bp long and targets

a region within the gp11 gene into a CRISPR-Cas9 vector (e.g., pL2Cas9). The chosen

protospacer must be adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized

by the specific Cas nuclease being used (e.g., NGG for S. pyogenes Cas9).[16]
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Repair Template Plasmid: Construct a plasmid containing the desired edit. For a gp11

knockout, this would consist of the upstream and downstream regions flanking gp11

(homology arms, each several hundred bp long) ligated together. This template will not

contain the protospacer target sequence, making the recombinant phage immune to Cas9

cleavage.[17]

2. Host Transformation:

Transform the host bacterial strain with both the targeting plasmid and the repair template

plasmid. Select for transformants using appropriate antibiotics.

3. Phage Infection and Screening:

Grow an overnight culture of the engineered host strain containing both plasmids.

Perform a spot assay by making serial dilutions of the wild-type phage lysate and spotting

them onto a lawn of the engineered host cells.

Incubate until plaques appear. Plaques should only form from phages that have successfully

undergone recombination, as the wild-type phage genome will be targeted and degraded.

Pick an isolated plaque and propagate it in a liquid culture of the parental host strain to

create a high-titer lysate.

Verify the knockout by PCR screening and confirm by Sanger sequencing of the entire

region. In some cases, whole-genome sequencing of the engineered phage is recommended

to check for off-target mutations.[17]

Method 3: In Vitro Assembly and Rebooting of
Synthetic Phage Genomes
For more complex modifications or when recombineering systems are unavailable, assembling

the phage genome in vitro is a powerful alternative.[19] This involves amplifying the entire

phage genome as a series of overlapping PCR fragments. The fragment corresponding to the

gp11 gene can be omitted (for a knockout) or replaced with a version containing the desired

mutation. These fragments are then assembled into a complete genome using methods like

Gibson Assembly or Transformation-Associated Recombination (TAR) in yeast.[9][20] The
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assembled synthetic genome is then "rebooted" by transforming it into a suitable host cell to

produce infectious phage particles.[9][21]

Logical Relationship: In Vitro Assembly Workflow
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Caption: Workflow for creating mutant phages via in vitro assembly.
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Protocol Outline: Gp11 Mutant via Gibson Assembly
1. Fragment Generation:

Design primers to amplify the entire phage genome in 5-10 overlapping fragments. The

overlaps should be 20-40 bp long.

To create a gp11 knockout, design the primers for the fragments flanking gp11 so that they

effectively stitch the upstream and downstream regions together, excluding the gp11 coding

sequence.

To introduce a point mutation, use primers with the desired nucleotide change incorporated

into the overlapping region or amplify the gp11 fragment with mutagenic primers.

Perform PCR to amplify all fragments and purify them.

2. Genome Assembly:

Combine equimolar amounts of the purified DNA fragments in a Gibson Assembly Master

Mix.

Incubate the reaction at 50°C for 15-60 minutes. The mix contains an exonuclease to create

single-stranded overhangs, a polymerase to fill in gaps, and a ligase to seal the nicks,

resulting in a covalently closed circular or linear phage genome.

3. Rebooting and Verification:

Transform the assembled phage genome into highly competent host cells via electroporation

or chemical transformation.[9]

Plate the transformed cells with a lawn of susceptible bacteria and incubate to allow for

plaque formation.

Pick and propagate plaques.

Verify the desired modification and the integrity of the entire phage genome through PCR

and sequencing.
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Conclusion
The generation of Gp11 knockout and mutant phages is readily achievable using modern

phage engineering techniques. The BRED method offers a balance of simplicity and high

efficiency for a variety of mutations.[6][11] CRISPR-Cas based editing provides exceptional

precision and efficiency, often approaching 100%, by actively selecting against wild-type

phages.[8] Finally, in vitro assembly methods grant the ultimate flexibility for creating complex

or multiple mutations simultaneously, though they require a robust protocol for rebooting the

synthetic genome.[9][20] The selection of the most appropriate method will depend on the

specific research goals, the phage-host system, and the resources available to the research

team.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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